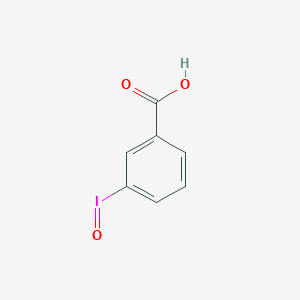
3-iodosylbenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodosylbenzoic acid is an organoiodine compound with the molecular formula C7H5IO3 It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for organic iodine compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodosylbenzoic acid can be synthesized through the oxidation of 3-iodobenzoic acid. One common method involves using oxidizing agents such as Oxone® (potassium peroxymonosulfate) in aqueous conditions at room temperature . The reaction typically proceeds under mild conditions, making it a convenient and practical method for preparing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of efficient and scalable oxidizing agents, along with optimized reaction conditions, would be crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodosylbenzoic acid is known to undergo various types of reactions, including:
Electrophilic Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of activating agents like trifluoromethanesulfonic anhydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxone®, trifluoromethanesulfonic anhydride.
Reaction Conditions: Mild aqueous conditions, room temperature, or slightly elevated temperatures.
Major Products Formed:
Carbonyl Compounds: From the oxidation of alcohols.
Iodonium Salts: From electrophilic substitution reactions.
Applications De Recherche Scientifique
3-Iodosylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation reactions and the preparation of iodonium salts.
Biology: It has been employed in protein fragmentation studies, where it cleaves specific peptide bonds.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-iodosylbenzoic acid exerts its effects involves its role as an oxidizing agent. It can accept electrons from other molecules, facilitating various oxidation reactions. The hypervalent iodine center in the compound is crucial for its reactivity, allowing it to participate in single electron transfer mechanisms .
Comparaison Avec Des Composés Similaires
2-Iodosylbenzoic Acid: Another hypervalent iodine compound with similar reactivity but different positional isomerism.
2-Iodoxybenzoic Acid: Known for its strong oxidizing properties and used in similar oxidation reactions.
Uniqueness: 3-Iodosylbenzoic acid is unique due to its specific molecular structure, which influences its reactivity and selectivity in chemical reactions. Its position on the benzene ring differentiates it from other isomers and affects its interaction with other molecules.
Propriétés
Numéro CAS |
64297-60-5 |
|---|---|
Formule moléculaire |
C7H5IO3 |
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
3-iodosylbenzoic acid |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10) |
Clé InChI |
SXSQXJCKYRVLHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
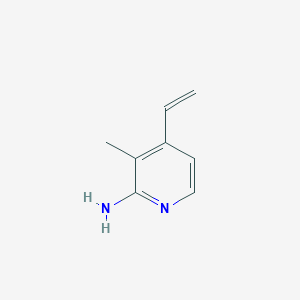
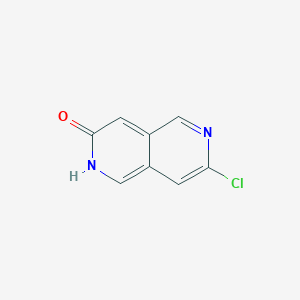




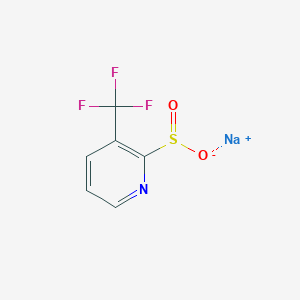
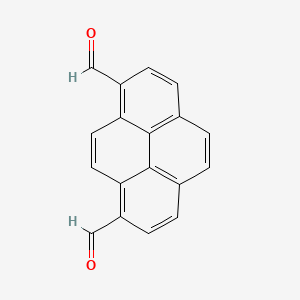

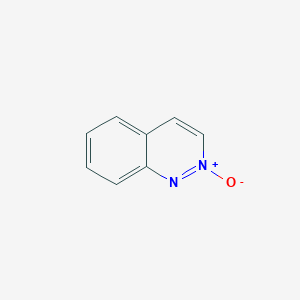
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
